molecular formula C12H10FNO2 B099051 Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate CAS No. 18861-57-9

Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate

Cat. No. B099051
CAS RN: 18861-57-9
M. Wt: 219.21 g/mol
InChI Key: OSTPLWBGNXWIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been synthesized and characterized using different spectroscopic techniques, and its molecular structure has been determined through single crystal X-ray diffraction . It has been involved in studies ranging from polymerization reactions to the synthesis of novel compounds with potential antioxidant and anti-inflammatory activities .

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-(4-fluorophenyl)acrylate and its derivatives has been explored in several studies. For instance, the compound has been synthesized as a mixture of E and Z isomers and characterized by various spectroscopic methods . Another study reported the synthesis of related compounds through Knoevenagel condensation, which is a versatile method for creating carbon-carbon double bonds . The synthesis procedures employed are generally efficient, selective, and yield products with high purity .

Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-3-(4-fluorophenyl)acrylate has been elucidated using single crystal X-ray diffraction, revealing a three-dimensional supramolecular network stabilized by hydrogen bonds and π-π stacking interactions . These noncovalent interactions play a crucial role in the self-assembly process and molecular conformation of the compound . Additionally, vibrational frequency analysis and DFT studies have provided insights into the optimized geometric parameters, molecular orbital energies, and other related molecular energy values .

Chemical Reactions Analysis

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate has been involved in various chemical reactions, including polymerization and the formation of novel compounds with biological activities. It has been used as an initiator in the diradical polymerization of acrylonitrile , and its derivatives have been synthesized for evaluation as antioxidants and anti-inflammatory agents . The compound's reactivity has also been analyzed using DFT and QTAIM approaches, highlighting its electrophilic nature and the energy of different interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-3-(4-fluorophenyl)acrylate have been extensively studied. Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry have been used to confirm the functional groups and molecular structure of the compound . Its optical, thermal, and electrical properties have been characterized, revealing its potential for various applications . The compound's photoluminescence and photoconductivity have also been investigated, indicating positive photoconductivity .

Scientific Research Applications

Supramolecular Assembly

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate plays a significant role in supramolecular assembly. A study revealed the three-dimensional supramolecular network formed by this compound through hydrogen bonds and π⋯π stacking interactions, which are crucial for stabilizing self-assembly processes and molecular conformation. Hirshfeld surface analysis further quantified the roles of noncovalent interactions in the crystal packing of this compound (Matos et al., 2016).

Crystal Structure Analysis

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate has been studied for its crystal structure properties. For instance, the analysis of (Z)-Ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate revealed insights into the dihedral angles between different rings and the presence of intermolecular hydrogen bonding, which stabilizes its crystal structure (Zhang, Zhang, & Guo, 2008).

Chemical Transformations

The compound has been involved in various chemical transformations. For example, it has been used in the synthesis of γ-(p-fluorophenyl)-γ-(2-furyl)propylamine, demonstrating its versatility in organic synthesis (Arutyunyan et al., 2006).

Role in Polymer Chemistry

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is significant in polymer chemistry. It has been used as a mediator in the photoinduced controlled radical polymerization of various monomers, exemplifying its utility in creating polymers with controlled characteristics (Li et al., 2018).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, all sources of ignition should be removed, and the area should be ventilated. The chemical should be collected and disposed of in suitable and closed containers .

properties

IUPAC Name

ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTPLWBGNXWIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252448
Record name Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18861-57-9
Record name Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18861-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyano-3-(4-fluorophenyl)acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018861579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.